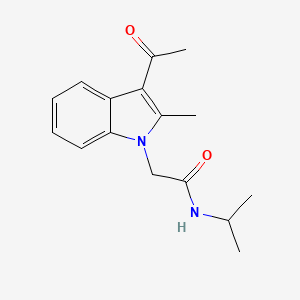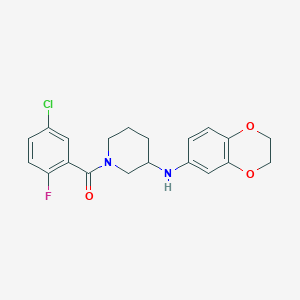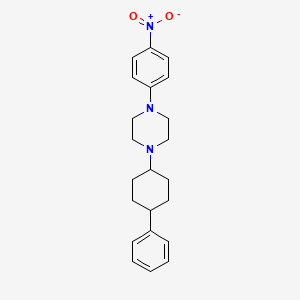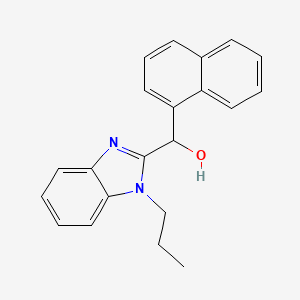![molecular formula C18H18BrN5O2 B5063307 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5063307.png)
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It has gained significant importance in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known to exhibit a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-anxiety effects.
作用机制
The exact mechanism of action of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For instance, the compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. It also modulates the GABAergic neurotransmitter system by binding to the benzodiazepine site on the GABA-A receptor.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione exhibits a diverse range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it modulates the GABAergic neurotransmitter system, leading to anxiolytic effects.
实验室实验的优点和局限性
One of the major advantages of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is its potential therapeutic applications. The compound exhibits a diverse range of pharmacological activities, making it a promising candidate for drug development. However, one of the limitations of the compound is its poor solubility, which may affect its bioavailability and pharmacokinetic properties.
未来方向
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has significant potential for future research. Some of the future directions for research include:
1. Investigating the compound's potential as an anti-cancer drug in preclinical and clinical studies.
2. Exploring the compound's potential as an anti-inflammatory agent in various inflammatory diseases.
3. Investigating the compound's potential as an anxiolytic drug in preclinical and clinical studies.
4. Developing novel formulations to improve the compound's solubility and bioavailability.
5. Investigating the compound's mechanism of action to gain a better understanding of its pharmacological effects.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a promising compound with potential therapeutic applications. The compound exhibits a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-anxiety effects. Future research should focus on exploring the compound's potential as a drug candidate and developing novel formulations to improve its solubility and bioavailability.
合成方法
The synthesis of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 1-(4-bromophenyl)-3-ethoxycarbonyl-2,5-pyrrolidinedione. This intermediate is then reacted with 2-chloro-4-(2-pyrimidinyl)-1-piperazine to form the final product.
科学研究应用
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to possess anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it exhibits anxiolytic effects by modulating the GABAergic neurotransmitter system.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-13-2-4-14(5-3-13)24-16(25)12-15(17(24)26)22-8-10-23(11-9-22)18-20-6-1-7-21-18/h1-7,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECVJDPVMANEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methylphenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5063229.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B5063232.png)

![3-(4-methoxyphenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063245.png)
![4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5063250.png)



![2-[(4-chlorophenyl)thio]-N-ethylpropanamide](/img/structure/B5063285.png)
![N-(1-{1-[4-(benzyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5063300.png)
![2-methyl-3-nitronaphtho[1,2-b]furan-5-yl acetate](/img/structure/B5063309.png)
![3-(3-chlorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063316.png)
![4-bromo-2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063323.png)
